2-Methoxy-5-(trifluoromethyl)phenylboronic acid

概要

説明

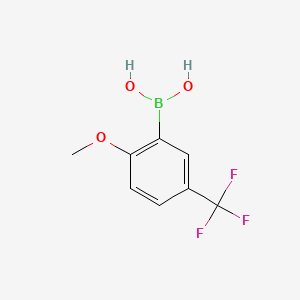

2-Methoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.96 g/mol . It is a solid at room temperature and is typically stored in an inert atmosphere .

Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is 1S/C8H8BF3O3/c1-15-7-3-2-5 (8 (10,11)12)4-6 (7)9 (13)14/h2-4,13-14H,1H3 . The canonical SMILES representation is B (C1=C (C=CC (=C1)C (F) (F)F)OC) (O)O .Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)phenylboronic acid has a molecular weight of 219.96 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 2 rotatable bonds .科学的研究の応用

Synthesis of Pyrazine Derivatives

This compound can be used in the synthesis of pyrazine derivatives, which are known to act as corticotropin releasing factor-1 receptor antagonists . These antagonists can potentially be used in the treatment of anxiety and depressive disorders.

C-H Functionalization of Quinones

It can also be used in the C-H functionalization of quinones . This process is crucial in the synthesis of complex organic molecules, and has applications in the development of pharmaceuticals and agrochemicals.

Synthesis of Phenyl-purine-carbonitrile Derivatives

This compound is used in the synthesis of phenyl-purine-carbonitrile derivatives . These derivatives act as inhibitors of cathepsin S, an enzyme implicated in various pathological processes including cancer and inflammation.

Preparation of Inhibitors of Kinesin Spindle Protein

It can be used in the preparation of inhibitors of kinesin spindle protein (KSP) . KSP inhibitors have potential use as antitumor agents, as KSP plays a key role in cell division and is often overexpressed in cancer cells.

Synthesis of Aryl- and Hetarylfurocoumarins

This compound can be used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins have various biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory effects.

Safety And Hazards

特性

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDQUMRSSQYJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382207 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)phenylboronic acid | |

CAS RN |

240139-82-6 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)